{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that is a key structural component in many pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, but the exact interactions of this compound remain to be elucidated .
Pharmacokinetics
The compound’s molecular weight is 247.38 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a derivative of piperidine, it may share some of the biological activities associated with other piperidine-based compounds . .
Preparation Methods
The synthesis of {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid involves several steps. One common synthetic route includes the reaction of 2,6-dimethylpiperidine with carbon disulfide and chloroacetic acid under controlled conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfur-containing compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Comparison with Similar Compounds
{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid can be compared with other similar compounds such as:
2-(2,6-Dimethylpiperidin-1-yl)acetic acid: This compound has a similar piperidine structure but lacks the carbonothioyl and thio groups, making it less reactive in certain chemical reactions.
2,6-Dimethylpiperidine: This is a simpler compound with only the piperidine ring and methyl groups, lacking the additional functional groups present in this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and applications in research and industry .
Properties
IUPAC Name |
2-(2,6-dimethylpiperidine-1-carbothioyl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S2/c1-7-4-3-5-8(2)11(7)10(14)15-6-9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIPUDYBLPRKCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=S)SCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24839172 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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